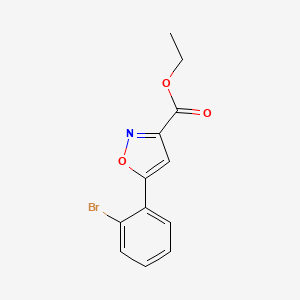

Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate

Description

Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted at position 5 with a 2-bromophenyl group and at position 3 with an ethyl carboxylate moiety. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-11(17-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFXPAVHYPNJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701691 | |

| Record name | Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668971-61-7 | |

| Record name | Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Biological Activities

Anticancer Activity

Research indicates that ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- Fibrosarcoma (HT-1080) : The compound showed significant cytotoxicity with an IC50 value around 19.56 µM, indicating its potential for inducing apoptosis through caspase activation and cell cycle arrest.

- Breast Cancer (MCF-7) : Similar studies indicated low micromolar activity against these cells, suggesting that the compound may interfere with critical survival pathways in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of bacterial strains. Preliminary findings suggest that it disrupts microbial cell functions, although the specific mechanisms remain under investigation. This antimicrobial activity positions it as a candidate for further development in treating infections resistant to conventional antibiotics.

Synthetic Methodologies

Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate can be synthesized through various methods that highlight its versatility in organic synthesis:

Metal-Free Synthetic Routes

Recent advancements have introduced metal-free synthetic approaches to construct isoxazoles and their derivatives efficiently. These methods utilize diverse carboxylic acid derivatives and N-hydroxybenzimidoyl chlorides to yield high-purity products with minimal environmental impact .

Photochemical Transposition

Another innovative approach involves the photochemical transposition of isoxazoles into oxazoles using continuous flow reactors. This method allows for rapid screening of reaction conditions and scalability, producing significant quantities of desired products efficiently .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate is crucial for optimizing its biological activity:

- Fluorination Effects : Studies suggest that modifications such as fluorination can enhance binding affinity to biological targets, leading to improved potency against cancer cell lines compared to non-fluorinated analogs.

- Bromine Substitution : The presence of a bromine atom may influence the compound's chemical behavior and interactions with target proteins, making it a valuable subject for SAR investigations .

Case Studies

Several case studies have highlighted the potential applications of ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate:

Mechanism of Action

The mechanism by which Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in electrophilic substitution reactions, while the oxazole ring can participate in hydrogen bonding and pi-stacking interactions. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate with structurally related compounds:

Key Observations:

- Substituent Position : Ortho-substituted bromophenyl (target compound) introduces greater steric hindrance compared to para-substituted analogs (e.g., 4-methoxyphenyl in ).

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine () may enhance halogen bonding in biological targets.

- Electron-Donating/Withdrawing Groups : Methoxy () and trifluoromethyl () substituents modulate electronic properties, affecting reactivity and binding affinity.

Biological Activity

Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate belongs to the oxazole class of compounds. Its structure features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, along with an ethyl ester group. The presence of the bromophenyl substituent is significant as it can influence the compound's biological activity through electronic and steric effects. The molecular formula is CHBrNO, with a molecular weight of approximately 296.12 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxazole ring acts as a pharmacophore, enabling binding to specific receptors or enzymes in biological systems. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects such as:

- Antimicrobial Activity : Disrupting bacterial cell wall synthesis or interfering with DNA replication.

- Anticancer Properties : Inhibiting pathways involved in cell proliferation and survival.

Antimicrobial Activity

Research has indicated that Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate exhibits promising antimicrobial properties. In vitro studies have shown that it possesses activity against various Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These results suggest that this compound can effectively inhibit the growth of harmful microorganisms, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Studies have also explored the anticancer potential of Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate. Preliminary findings indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

In one study, the compound was tested against various cancer cell lines, revealing an IC value in the micromolar range, indicating moderate potency:

| Cell Line | IC (µM) |

|---|---|

| Human HepG-2 | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These findings highlight the potential of Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate as a lead compound for developing new anticancer therapies .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate against clinical isolates of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with an MIC value of 0.012 mg/mL, suggesting its potential use in treating infections caused by resistant strains . -

Case Study on Anticancer Activity :

Another investigation focused on the effect of this compound on human neuroblastoma SH-SY5Y cells. The results indicated that treatment with Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate led to a dose-dependent decrease in cell viability, supporting its role as a potential anticancer agent .

Preparation Methods

Copper(I)-Catalyzed Tandem Synthesis via Oxidative Cyclization

A widely adopted and efficient method for synthesizing ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate involves a copper(I)-catalyzed tandem reaction using ethyl isocyanoacetate and 2-bromobenzaldehyde under oxygen atmosphere. This method was reported in a study utilizing DABCO as a base and CuBr as the catalyst in dry DMF solvent.

-

- Ethyl isocyanoacetate (1 equiv)

- 2-Bromobenzaldehyde (1 equiv)

- CuBr (0.25 equiv)

- DABCO (0.5 equiv)

- Dry DMF as solvent

- Oxygen atmosphere (balloon pressure)

- Room temperature or mild heating

-

- Quenching with water

- Extraction with ethyl acetate

- Drying over anhydrous sodium sulfate

- Purification by silica gel column chromatography (petroleum ether:ethyl acetate typically 4:1)

-

- Yield reported around 74%

- Product obtained as a white solid with melting point 110-111 °C

- Spectroscopic data consistent with literature values confirming structure

This method benefits from mild reaction conditions, good yields, and straightforward purification steps. The copper(I) catalyst facilitates oxidative cyclization forming the oxazole ring efficiently.

| Parameter | Details |

|---|---|

| Catalyst | CuBr (Copper(I) bromide) |

| Base | DABCO (1,4-diazabicyclo[2.2.2]octane) |

| Solvent | Dry DMF |

| Temperature | Ambient to mild heating |

| Atmosphere | Oxygen (balloon pressure) |

| Yield | ~74% |

| Purification | Silica gel chromatography (PE:EtOAc 4:1) |

| Product State | White solid |

| Melting Point | 110-111 °C |

Reference: Copper(I)-Catalyzed Tandem Synthesis from RSC publication

Multi-Step Synthesis via Functional Group Transformations and Cyclization

Another approach involves a multi-step synthetic route starting from 2-bromo-substituted aniline derivatives, which are converted through several transformations into the target oxazole ester.

- Step 1: Preparation of 3-bromo-N-cyclopropyl-2-methyl-aniline from corresponding brominated precursors.

- Step 2: Conversion to 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione via reaction with oxalyl chloride.

- Step 3: Oxidation and acidification steps to obtain 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid.

- Step 4: Reaction with ethyl isocyanoacetate in the presence of triethylamine and dry THF or DMF to form the oxazole ring.

- Step 5: Purification by flash chromatography to isolate ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate derivatives.

This synthetic route is more complex but allows for the introduction of additional substituents and functional groups on the aromatic ring, which can be useful for further derivatization.

| Step | Reaction Type | Key Reagents/Conditions | Product Yield/Notes |

|---|---|---|---|

| 1 | Amination | NaH, dry DMF | Quantitative yield |

| 2 | Acylation (with oxalyl chloride) | Reflux in Et2O | Complete conversion monitored by LCMS |

| 3 | Oxidation and Acidification | H2O2, NaOH, acid workup | 99% yield, pale yellow solid |

| 4 | Cyclization with ethyl isocyanoacetate | Et3N, dry THF or DMF, 60 °C overnight | 52% yield, off-white solid |

| 5 | Purification | Flash chromatography | Pure oxazole derivative obtained |

Reference: Multi-step synthesis from RSC supporting information

Conventional and Green Synthetic Approaches for Oxazole Derivatives

While the above methods are specific to ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate, general synthetic strategies for oxazole derivatives provide useful context:

Robinson-Gabriel Synthesis: Cyclodehydration of acylaminoketones under acidic conditions to form 2,5-disubstituted oxazoles. Yields are moderate (50-60%) and depend on the dehydrating agent (e.g., polyphosphoric acid preferred over harsher agents like PCl5).

Van Leusen Reaction: Uses tosylmethyl isocyanides (TosMIC) with aldehydes or ketones to form oxazoles under mild conditions.

Cycloisomerization and other methods: Include metal-catalyzed cyclizations and multi-component reactions for oxazole ring formation.

Green chemistry approaches emphasize the use of mild, catalytic, and environmentally benign conditions such as solvent-free reactions, use of water as solvent, and recyclable catalysts.

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Robinson-Gabriel | Acid-catalyzed cyclodehydration | Simple, classical method | Moderate yields, harsh reagents |

| Van Leusen | TosMIC-based cyclization | Mild conditions, good functional group tolerance | Requires TosMIC reagent |

| Copper(I)-Catalyzed Oxidative Cyclization | Uses CuBr, O2 atmosphere, ethyl isocyanoacetate | Good yields, mild, catalytic | Requires oxygen atmosphere, DMF solvent |

| Green Synthetic Methods | Solvent-free, water-based, recyclable catalysts | Environmentally friendly | May have limited substrate scope |

Reference: Review on green approaches for oxazole synthesis

Summary Table of Preparation Methods for Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Copper(I)-Catalyzed Tandem Synthesis | CuBr, DABCO, dry DMF, O2, ethyl isocyanoacetate, 2-bromobenzaldehyde | ~74 | Mild, catalytic, good yield | Requires oxygen, specific catalyst |

| Multi-Step Functional Group Transformations | NaH, oxalyl chloride, H2O2, Et3N, ethyl isocyanoacetate | ~52 | Allows complex substitutions | Multi-step, longer synthesis time |

| Robinson-Gabriel (General Oxazole Synthesis) | Acidic cyclodehydration of acylaminoketones | 50-60 | Classical method, simple setup | Harsh reagents, moderate yields |

| Green Synthetic Approaches | Various catalytic, solvent-free, or aqueous methods | Variable | Environmentally benign | May have substrate limitations |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate, and how are reaction conditions optimized?

Cyclocondensation of 2-bromophenylacetonitrile oxide with ethyl propiolate under [3+2] cycloaddition conditions is a primary route. Solvent choice (e.g., THF vs. DCM), temperature (0–25°C), and catalysts (e.g., triethylamine) influence yields (60–75%). Analogous syntheses of ethyl 5-methylisoxazole-3-carboxylate highlight the role of nitrile oxide stability in yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing the ester and bromophenyl moieties?

- ¹H NMR : Ethyl group (δ 1.3–1.4 ppm, triplet; δ 4.3–4.5 ppm, quartet) and aromatic protons (δ 7.2–7.8 ppm, multiplet for bromophenyl).

- ¹³C NMR : Ester carbonyl (δ ~160 ppm), oxazole carbons (δ ~95–160 ppm).

- IR : Strong C=O stretch (~1740 cm⁻¹) confirms the ester.

- Mass Spectrometry : Isotopic pattern (M+2 peak at ~1:1 ratio) confirms bromine presence .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing bromine activates the oxazole’s 4-position for Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ and arylboronic acids at 80°C in DMF/H₂O, biaryl derivatives form, as demonstrated in analogous thiophene-containing isoxazoles .

Q. What storage conditions are recommended to prevent hydrolysis or photodegradation?

Store at –20°C under inert gas (Ar/N₂) in amber vials with molecular sieves. Hydrolysis occurs at >60% relative humidity, as observed in stability studies of related esters .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly disorder in the bromophenyl group?

Single-crystal XRD (Cu-Kα radiation) with SHELXL refinement addresses positional disorder by adjusting thermal parameters via full-matrix least-squares. For example, anisotropic displacement parameters (ADPs) refine Br-C bond lengths to ~1.89 Å, consistent with similar brominated aromatics .

Q. What computational strategies reconcile discrepancies between DFT-predicted and experimentally observed rotational barriers of the bromophenyl group?

Hybrid functionals (B3LYP-D3) with dispersion-corrected basis sets (6-311+G**) model van der Waals interactions. If variable-temperature NMR reveals lower barriers than DFT predictions, solvent effects (e.g., DMSO’s polarity) or crystal packing forces (from XRD data) are incorporated into molecular dynamics simulations .

Q. How does crystal packing affect thermal stability compared to halogen-free analogs?

Bromine’s van der Waals volume enhances π-π stacking (face-to-face distance ~3.5 Å vs. ~4.2 Å in methyl analogs), increasing melting point by 30–50°C. Differential scanning calorimetry (DSC) shows higher decomposition onset (Td ~250°C vs. ~200°C) due to stronger intermolecular interactions .

Q. What mechanistic insights explain pH-dependent ester hydrolysis kinetics?

Under acidic conditions (pH <3), the AAc1 mechanism dominates, involving protonation of the carbonyl oxygen. In polar aprotic solvents (DMF), rate acceleration occurs due to stabilization of the tetrahedral intermediate. Kinetic isotope effects (KIE >1.2) and Hammett plots (ρ ~+2.1) confirm the mechanism, paralleling studies on ethyl 5-methylisoxazole-3-carboxylate .

Methodological Notes

- Structural Refinement : Use SHELXPRO for X-ray data processing and ORTEP-3 for thermal ellipsoid visualization .

- Safety Protocols : Follow AK Scientific guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods) .

- Comparative Studies : Compare halogen effects using analogs like Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate () to isolate electronic vs. steric contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.